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Compound Name: 2-Chloroquinoline-6-carboxamide
Cat. No.: B11893610
Get Quote
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Executive Summary

2-Chloroquinoline-6-carboxamide (CAS: 1823476-06-7) is a functionalized quinoline scaffold
characterized by an electrophilic "warhead" at the C2 position and a hydrogen-bond-donating
amide at the C6 position.[1][2] Unlike its 4-chloro isomer (a precursor to Lenvatinib), this 2-
chloro isomer is primarily utilized to synthesize mGIluR1 antagonists for neuropathic pain and
as a core scaffold for diverse medicinal chemistry campaigns requiring nucleophilic aromatic
substitution (

) at the quinoline ring.

Chemical Identity & Physicochemical Properties
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Chemical Name

2-Chloroquinoline-6-carboxamide

CAS Number

1823476-06-7

Molecular Formula

Molecular Weight

206.63 g/mol

Structure

Quinoline ring, 2-Cl, 6-

Physical State

Off-white to pale yellow solid

Soluble in DMSO, DMF; Sparingly soluble in

Solubility ]
MeOH, DCM; Insoluble in Water
Predicted pKa ~13.5 (Amide NH), ~1.5 (Quinoline N)
] ] >200°C (Predicted based on carboxylic acid
Melting Point

precursor MP >280°C)

Synthetic Pathways & Production

The synthesis of 2-chloroquinoline-6-carboxamide requires careful orchestration to prevent
the dehydration of the primary amide to a nitrile, a common side reaction when using
phosphoryl chloride (

).
Method A: The Carboxylic Acid Route (High Fidelity)

This route is recommended for laboratory-scale synthesis to ensure high purity and functional
group integrity. It proceeds via the stable intermediate 2-chloroquinoline-6-carboxylic acid.[1]

Protocol:

o Chlorination: Convert 2-oxo-1,2-dihydroquinoline-6-carboxylic acid to 2-chloroquinoline-6-
carboxylic acid using

(Reflux, 2-4h).
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o Note: The carboxylic acid group survives these conditions better than the amide.

o Activation: React the isolated 2-chloro-acid with Thionyl Chloride (

) in catalytic DMF/DCM to generate the acid chloride.

e Amidation: Treat the acid chloride with aqueous ammonia (

) or ammonia in dioxane at 0°C to yield 2-chloroquinoline-6-carboxamide.[1]

Method B: Direct Chlorination (Industrial/Scale-Up)

Direct chlorination of 2-oxo-1,2-dihydroquinoline-6-carboxamide is possible but requires strict
temperature control to avoid nitrile formation.[1]

« Reagents:

, catalytic DMF.

¢ Conditions: 80-100°C. Monitoring by HPLC is critical to stop the reaction before significant
dehydration occurs.[1]

Synthesis Workflow Visualization
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Figure 1: Step-wise synthetic pathway prioritizing the stability of the amide group.

Reactivity Profile & "Warhead" Mechanics

The 2-chloro substituent acts as a leaving group for Nucleophilic Aromatic Substitution (
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). While less reactive than the 4-chloro position, the 2-chloro position in quinolines is sufficiently
electrophilic, especially when activated by protonation of the quinoline nitrogen in acidic media
or by using high-boiling solvents.[1]

Primary Reaction:

Displacement

¢ Nucleophiles: Primary amines, secondary amines, thiols, and alkoxides.

e Mechanism: The nucleophile attacks C2, forming a Meisenheimer-like complex stabilized by
the ring nitrogen, followed by the elimination of chloride.

o Conditions: Typically requires heat (80-120°C) in polar aprotic solvents (DMF, DMSO, NMP)
or microwave irradiation. Acid catalysis (e.g., HCI in dioxane) can accelerate the reaction
with amines.

Reactivity Logic Diagram
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Figure 2: Reactivity map highlighting the primary synthetic utility (SnAr) and potential
degradation pathways.

Applications in Drug Discovery
A. mGIuR1 Antagonists (Neuropathic Pain)

Research indicates that 2-substituted quinoline-6-carboxamides are potent antagonists of the
metabotropic glutamate receptor subtype 1 (mGIuR1).[1]

o Mechanism: The 2-chloro group is displaced by specific amines (e.g., cyclic amines,
substituted anilines) to create a library of 2-aminoquinoline derivatives.

e SAR Insight: The 6-carboxamide moiety is crucial for hydrogen bonding within the receptor
pocket, mimicking the glutamate binding mode or allosteric sites.

B. Differentiation from Lenvatinib Intermediates

It is critical to distinguish this compound from 4-chloro-7-methoxyquinoline-6-carboxamide, the
key intermediate for Lenvatinib (Lenvima).[1]

e 2-Chloro (This Topic): Used for mGluR1, diverse library generation.
¢ 4-Chloro (Lenvatinib): Used for VEGFR/FGFR inhibition.[1][3]

o Advisory: Do not interchange these isomers; their biological targets and reactivity profiles
(C2 vs C4) are distinct.

Safety & Handling

o Hazard Classification: Irritant (Skin/Eye/Respiratory).
e GHS Signal: Warning.
e Handling:

o Use in a fume hood to avoid inhalation of dust.

o Wear nitrile gloves and safety glasses.
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o Incompatibility: Reacts violently with strong oxidizers. Avoid moisture (hydrolysis risk over
long storage).

o Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis

or oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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